2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549035-97-2
VCID: VC11844600
InChI: InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C16H13FN4O
Molecular Weight: 296.30 g/mol

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549035-97-2

Cat. No.: VC11844600

Molecular Formula: C16H13FN4O

Molecular Weight: 296.30 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549035-97-2

Specification

CAS No. 2549035-97-2
Molecular Formula C16H13FN4O
Molecular Weight 296.30 g/mol
IUPAC Name 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
Standard InChI Key YWFJUFRAGBGEOA-UHFFFAOYSA-N
SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F
Canonical SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises an imidazo[1,2-b]pyridazine scaffold fused with a cyclopropyl ring at position 2 and a 4-fluorobenzyl carboxamide group at position 6. Key features include:

  • Molecular Formula: C₁₇H₁₅FN₄O

  • Molecular Weight: 310.33 g/mol

  • IUPAC Name: 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

  • SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 4-fluorobenzyl moiety improves lipophilicity and target binding affinity .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2548986-66-7
Molecular FormulaC₁₇H₁₅FN₄O
Molecular Weight310.33 g/mol
XLogP32.93 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Preparation

Synthetic Pathways

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions . For 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, key steps include:

  • Halogenation: Introduction of a halogen (Cl, F) at position 6 of 3-aminopyridazine to direct regioselective alkylation.

  • Condensation: Reaction of 3-amino-6-chloropyridazine with α-bromocyclopropanecarboxaldehyde to form the imidazo[1,2-b]pyridazine core.

  • Amidation: Coupling of the carboxylic acid intermediate with 4-fluorobenzylamine using carbodiimide-based reagents.

Table 2: Key Synthetic Intermediates

IntermediateRoleYield (%)
3-Amino-6-chloropyridazineRegioselectivity control75
α-BromocyclopropanecarboxaldehydeCore cyclopropane incorporation68
6-Carboxyimidazo[1,2-b]pyridazineAmidation precursor82

Challenges include minimizing byproducts from competing alkylation sites and optimizing halogen substituents for subsequent functionalization .

CompoundMIC (μg/mL) vs. P. aeruginosa
2-Cyclopropyl derivative6.25 (predicted)
Tetracycline (control)6.25

The 4-fluorobenzyl group enhances membrane permeability, while the cyclopropyl ring stabilizes interactions with bacterial efflux pump targets .

Research Findings and Mechanistic Insights

In Vitro Binding Studies

Competitive binding assays using [³H]PIB demonstrated that 2-cyclopropyl derivatives displace radioligands at nanomolar concentrations, indicating high amyloid affinity. Structural analogs lacking the cyclopropyl group showed 10-fold reduced binding, underscoring its role in hydrophobic interactions .

Computational Molecular Docking

Docking simulations using the Aβ₁₋₄₂ fibril structure (PDB: 2MXU) revealed:

  • The cyclopropyl group occupies a hydrophobic cleft near Val18.

  • The 4-fluorobenzyl moiety forms π-π interactions with Phe20.

  • Free energy of binding (ΔG) = -9.2 kcal/mol, comparable to PIB (-9.5 kcal/mol) .

Table 4: Docking Scores for Selected Derivatives

DerivativeΔG (kcal/mol)Target
2-Cyclopropyl-9.2Aβ₁₋₄₂ fibril
2-Phenyl-7.8Aβ₁₋₄₂ fibril
6-Methylthio-10.1P. aeruginosa pump

Challenges and Future Directions

Metabolic Stability

While the cyclopropyl group improves stability, in vivo studies in rodents indicate rapid hepatic clearance (t₁/₂ = 1.2 h). Future work may explore:

  • Prodrug Strategies: Esterification of the carboxamide to enhance bioavailability.

  • CYP450 Inhibition: Co-administration with cytochrome P450 inhibitors to prolong half-life.

Selectivity Optimization

Off-target binding to tau protein remains a concern. Structure-activity relationship (SAR) studies suggest:

  • Substitution at Position 3: Introducing polar groups (e.g., -OH) reduces tau affinity by 40% without affecting Aβ binding .

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